Methyl 4-[(4-aminophenyl)methylamino]benzoate
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Overview
Description
Methyl 4-[(4-aminophenyl)methylamino]benzoate: is a chemical compound with the molecular formula C₁₄H₁₄N₂O₂. It is a derivative of benzoic acid and contains an amino group attached to the benzene ring, making it an important compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The compound can be synthesized by first nitrating 4-aminobenzoic acid to produce 4-nitro-4-aminobenzoic acid, followed by reduction to obtain the desired product.
Amination: Another method involves the amination of 4-aminobenzoic acid methyl ester with an appropriate amine under specific reaction conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions involving the amino group can lead to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and their derivatives.
Reduction: Formation of amines and amides.
Substitution: Formation of alkylated and acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-[(4-aminophenyl)methylamino]benzoate exerts its effects involves its interaction with molecular targets and pathways. The amino group plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the additional amino group.
Methyl 4-aminophenylacetate: Similar to the target compound but with a different ester group.
Methyl 4-aminobenzenesulfonate: Contains a sulfonate group instead of the amine group.
Uniqueness: The presence of the additional amino group in Methyl 4-[(4-aminophenyl)methylamino]benzoate distinguishes it from similar compounds, providing unique chemical and biological properties.
This compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound in research and development.
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Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 4-[(4-aminophenyl)methylamino]benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)12-4-8-14(9-5-12)17-10-11-2-6-13(16)7-3-11/h2-9,17H,10,16H2,1H3 |
InChI Key |
CPKVNWQPPLENLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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